6,8-Diiodo-2-methyl-3-nitro-2H-1-benzopyran
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Overview
Description
2-Methyl-3-nitro-6,8-diiod-2H-chromen is a complex organic compound belonging to the chromene family Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-nitro-6,8-diiod-2H-chromen typically involves multiple steps, starting with the formation of the chromene core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the nitro group can be achieved through nitration reactions using nitric acid or other nitrating agents. The diiodo substituents are usually introduced via iodination reactions using iodine or iodine-containing reagents.
Industrial Production Methods: Industrial production of 2-Methyl-3-nitro-6,8-diiod-2H-chromen may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group in 2-Methyl-3-nitro-6,8-diiod-2H-chromen can undergo reduction to form amino derivatives. Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Substitution: The diiodo substituents can be replaced by other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or thiols can be used for this purpose.
Addition: The double bond in the chromene ring can participate in addition reactions with electrophiles or nucleophiles, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Addition: Bromine in carbon tetrachloride (CCl4) for electrophilic addition.
Major Products:
Reduction: 2-Methyl-3-amino-6,8-diiod-2H-chromen.
Substitution: 2-Methyl-3-nitro-6-iodo-8-azido-2H-chromen.
Addition: 2-Methyl-3,4-dibromo-6,8-diiod-2H-chromen.
Scientific Research Applications
2-Methyl-3-nitro-6,8-diiod-2H-chromen has diverse applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-nitro-6,8-diiod-2H-chromen is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The diiodo substituents may enhance the compound’s ability to bind to specific proteins or enzymes, thereby modulating their activity. The chromene core can interact with nucleic acids or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
2-Methyl-3-nitroaniline: Lacks the chromene core and diiodo substituents, resulting in different chemical and biological properties.
6,8-Diiodo-2H-chromen: Lacks the nitro and methyl groups, leading to variations in reactivity and applications.
2-Methyl-6-nitro-2H-chromen:
Uniqueness: 2-Methyl-3-nitro-6,8-diiod-2H-chromen is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both nitro and diiodo groups enhances its potential for diverse applications in research and industry.
Properties
CAS No. |
64591-85-1 |
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Molecular Formula |
C10H7I2NO3 |
Molecular Weight |
442.98 g/mol |
IUPAC Name |
6,8-diiodo-2-methyl-3-nitro-2H-chromene |
InChI |
InChI=1S/C10H7I2NO3/c1-5-9(13(14)15)3-6-2-7(11)4-8(12)10(6)16-5/h2-5H,1H3 |
InChI Key |
KMPBFJZHYDDQPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CC2=C(O1)C(=CC(=C2)I)I)[N+](=O)[O-] |
Origin of Product |
United States |
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